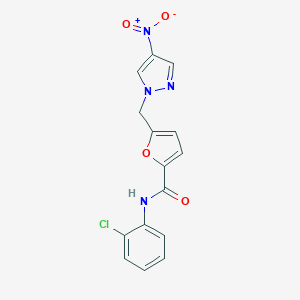![molecular formula C17H17N5O6S B213880 N-{4-[(ethylamino)sulfonyl]phenyl}-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213880.png)
N-{4-[(ethylamino)sulfonyl]phenyl}-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(ethylamino)sulfonyl]phenyl}-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as E7820 and is a potent angiogenesis inhibitor that has shown promising results in preclinical studies.
Mechanism of Action
The mechanism of action of E7820 involves the inhibition of angiogenesis by targeting the vascular endothelial growth factor (VEGF) receptor. The compound binds to the VEGF receptor and prevents the activation of downstream signaling pathways that are essential for the formation of new blood vessels.
Biochemical and Physiological Effects
E7820 has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the proliferation and migration of endothelial cells, which are essential for angiogenesis. In addition, E7820 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Advantages and Limitations for Lab Experiments
One of the main advantages of E7820 is its potent anti-angiogenic activity, which makes it a promising candidate for the treatment of cancer. However, one of the limitations of E7820 is its low solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of E7820. One potential direction is the development of more potent analogs of E7820 that have improved pharmacokinetic properties. Another potential direction is the investigation of the use of E7820 in combination with other anti-cancer agents to enhance its therapeutic efficacy. Finally, the development of new drug delivery systems that can improve the solubility and bioavailability of E7820 is also an area of future research.
Conclusion
In conclusion, E7820 is a novel compound that has shown promising results in preclinical studies for its potential applications in the treatment of cancer. The compound has a unique mechanism of action that involves the inhibition of angiogenesis, which makes it a promising candidate for the development of new anti-cancer therapies. While there are still several challenges that need to be addressed, the future of E7820 looks promising, and it is likely to continue to be an area of active research in the coming years.
Synthesis Methods
E7820 is a synthetic compound that is prepared through a multi-step process. The synthesis of E7820 involves the reaction of 2-furoic acid with ethylamine, followed by the addition of 4-nitro-1H-pyrazole. The final step involves the addition of 4-(ethylsulfonyl)aniline, which results in the formation of E7820.
Scientific Research Applications
E7820 has been extensively studied for its potential applications in the treatment of cancer. The compound has been shown to inhibit angiogenesis, which is the process of the formation of new blood vessels that tumors require for growth and metastasis. In addition, E7820 has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
properties
Product Name |
N-{4-[(ethylamino)sulfonyl]phenyl}-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide |
|---|---|
Molecular Formula |
C17H17N5O6S |
Molecular Weight |
419.4 g/mol |
IUPAC Name |
N-[4-(ethylsulfamoyl)phenyl]-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H17N5O6S/c1-2-19-29(26,27)15-6-3-12(4-7-15)20-17(23)16-8-5-14(28-16)11-21-10-13(9-18-21)22(24)25/h3-10,19H,2,11H2,1H3,(H,20,23) |
InChI Key |
VCVOBUNPUCUGSF-UHFFFAOYSA-N |
SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B213798.png)
![3-[(4-bromophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B213799.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B213801.png)
![1-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]indoline](/img/structure/B213805.png)
![N-(2-carbamoylphenyl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213806.png)




![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide](/img/structure/B213815.png)
![2-{[(4-Fluorophenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213817.png)
![methyl 4,5-dimethoxy-2-({[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate](/img/structure/B213818.png)
![4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B213820.png)